Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate
Description
Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate is a fluorinated benzoate ester characterized by a sulfur-containing side chain with a trifluorobutene group. The compound’s structure includes a methyl benzoate core, a thioether linkage (-S-), and a fluorinated alkenyl group, which may enhance lipophilicity, metabolic stability, and target-binding affinity compared to non-fluorinated analogs. The trifluorobutene moiety likely contributes to resistance against enzymatic degradation, a common trait in agrochemical fluorinated compounds.
Properties
IUPAC Name |
methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2S/c1-17-12(16)8-4-2-3-5-10(8)18-7-6-9(13)11(14)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCVLOVNSVXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate typically involves the reaction of 2-mercaptobenzoic acid with 3,4,4-trifluorobut-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to yield the final methyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorobut-3-enylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate involves its interaction with specific molecular targets. The trifluorobut-3-enylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate moiety may also play a role in binding to biological targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate with structurally related methyl benzoate derivatives, emphasizing substituent effects on properties and applications:
Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives
Key Observations
Non-fluorinated analogs like metsulfuron-methyl rely on sulfonylurea motifs for activity, targeting acetolactate synthase (ALS) in plants .
Sulfur vs. Oxygen Linkages :
- The thioether (-S-) in the target compound may increase oxidative susceptibility compared to ether (-O-) linkages in haloxyfop-methyl. However, sulfur can facilitate nucleophilic interactions with biological targets, altering selectivity .
Mechanistic Implications: Sulfonylureas (e.g., metsulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis . Phenoxypropanoates (e.g., haloxyfop-methyl) inhibit acetyl-CoA carboxylase (ACCase), blocking lipid biosynthesis . The target compound’s mechanism remains speculative but may involve novel interactions due to its unique fluorinated thioether side chain.
Environmental and Metabolic Stability: Fluorinated compounds generally exhibit slower degradation, increasing environmental persistence. The trifluorobutene group may reduce photolytic breakdown compared to non-fluorinated analogs .
Research Findings and Limitations
- Activity Data : Direct bioactivity data for this compound is absent in the provided evidence. Inferences are drawn from structurally related herbicides, highlighting the need for targeted studies.
Biological Activity
Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
- Molecular Formula : C12H11F3O2S
- Molecular Weight : 276.27 g/mol
- IUPAC Name : this compound
The compound features a trifluorobut-3-enylsulfanyl group attached to a benzoate moiety, which contributes to its unique chemical behavior and biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The trifluorobut-3-enylsulfanyl group is believed to inhibit the activity of certain enzymes and proteins critical for microbial survival and proliferation. The benzoate moiety may enhance binding affinity to biological targets, leading to various physiological effects.
Antimicrobial Activity
Recent studies have investigated the compound's antimicrobial properties against various strains of bacteria, particularly multidrug-resistant pathogens.
Comparative Studies
A study examining fluoro and trifluoromethyl-substituted compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus (both MRSA and VRSA strains). The Minimum Inhibitory Concentration (MIC) values ranged from 0.031 to 0.062 µg/mL for the most active compounds in this series .
| Compound | MIC (µg/mL) | Activity Comparison |
|---|---|---|
| This compound | TBD | Comparable to vancomycin |
| Compound 22 (fluorosalicylanilide derivative) | 0.031–0.062 | Superior to methicillin and vancomycin |
The study also highlighted that the compound demonstrated concentration-dependent bactericidal activity similar to vancomycin over a 24-hour period .
Case Studies
- Antimicrobial Efficacy : In vitro tests on various strains of S. aureus showed that this compound could effectively inhibit bacterial growth at low concentrations. This positions it as a potential candidate for further development in treating resistant infections.
- Cytotoxicity Assessment : Preliminary cytotoxicity tests indicated that compounds with MIC values below 1 µg/mL exhibited selectivity indices greater than 10 against Vero cells, suggesting a favorable therapeutic window for further investigation .
Research Applications
This compound is not only valuable in antimicrobial research but also shows promise in:
- Organic Synthesis : As a building block in synthesizing more complex organic molecules.
- Drug Development : Its unique structure may lead to the discovery of new therapeutic agents targeting resistant bacterial strains.
- Industrial Use : Potential applications in producing specialty chemicals due to its distinct chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
